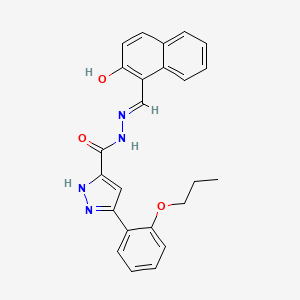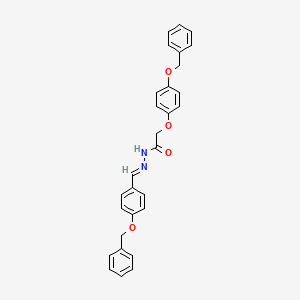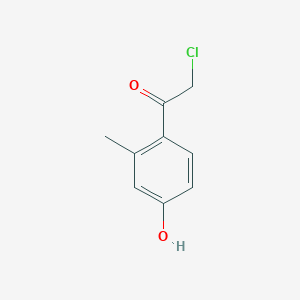
2,2,2-Trifluoro-1-phenylethyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-phenylethyl phenylcarbamate is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenylethyl moiety, and a phenylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method for synthesizing 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate involves the reaction of 2,2,2-trifluoroacetophenone with phenyl isocyanate.
Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with 2,2,2-trifluoroacetophenone to form the intermediate 2,2,2-trifluoro-1-phenylethanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated, alkylated, or nitrated derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. The phenylcarbamate moiety may also contribute to its overall pharmacological profile by influencing its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl group and phenyl ring but lacks the carbamate moiety.
2,2,2-Trifluoro-1-phenylethanol: Similar in structure but with a hydroxyl group instead of the carbamate.
2,2,2-Trifluoro-1-phenylethylamine: This compound has an amine group instead of the carbamate and is used in the synthesis of biologically active molecules.
Uniqueness
2,2,2-Trifluoro-1-phenylethyl phenylcarbamate stands out due to its combination of the trifluoromethyl group and phenylcarbamate moiety, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .
Propriétés
Numéro CAS |
2648-11-5 |
|---|---|
Formule moléculaire |
C15H12F3NO2 |
Poids moléculaire |
295.26 g/mol |
Nom IUPAC |
(2,2,2-trifluoro-1-phenylethyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)13(11-7-3-1-4-8-11)21-14(20)19-12-9-5-2-6-10-12/h1-10,13H,(H,19,20) |
Clé InChI |
KXLYRPXGMALCIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(F)(F)F)OC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079027.png)
![Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15079032.png)
![(5Z)-3-sec-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079033.png)
![(5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079034.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079037.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15079048.png)

![(5Z)-3-Allyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079061.png)
![N-(2,4-dimethylphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15079072.png)
![diisobutyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15079087.png)


![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15079108.png)
